molecular formula C8H16ClNO B13518875 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride

1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride

Cat. No.: B13518875
M. Wt: 177.67 g/mol
InChI Key: PWJRUADIVHCITC-UHFFFAOYSA-N
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Description

1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride is a bicyclic amine derivative featuring a strained oxygen-containing norbornane-like framework. The compound’s structure comprises a bicyclo[3.1.1]heptane core with a methyl group at position 1, an oxygen atom at position 2 (forming an oxabicyclo system), and a methanamine group at position 4, stabilized as a hydrochloride salt.

The compound is supplied globally by multiple pharmaceutical and chemical companies, including GlaxoSmithKline, Beijing Hengye Zhongyuan Chemical Co., and Ceres Chemical Co., reflecting its utility in research and development .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-8-2-6(3-8)7(4-9)5-10-8;/h6-7H,2-5,9H2,1H3;1H

InChI Key

PWJRUADIVHCITC-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)C(CO2)CN.Cl

Origin of Product

United States

Preparation Methods

Formation of the 2-Oxabicyclo[3.1.1]heptane Core

The bicyclic oxabicyclo[3.1.1]heptane skeleton can be synthesized through regio- and stereoselective cycloaddition reactions. A common approach involves:

  • Diels-Alder Reaction : The reaction of a suitable diene (e.g., 2-methylfuran) with an activated dienophile (e.g., methyl-3-bromopropiolate) to form bicyclic intermediates. This method has been demonstrated to produce bicyclic lactones or esters with high regioselectivity.

  • Intramolecular Cyclization : Cyclization of functionalized precursors containing oxygen and alkyl chains to form the oxabicyclic ring system.

Functionalization at the 4-Position with Methanamine

The 4-position substitution with a methanamine group can be achieved by:

  • Nucleophilic Substitution : Conversion of a suitable leaving group (e.g., halide) at the 4-position to the corresponding amine via nucleophilic substitution with ammonia or methylamine.

  • Reductive Amination : Introduction of the amine by reductive amination of a ketone or aldehyde functional group at the 4-position using methylamine and a reducing agent.

Formation of the Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability, solubility, and ease of purification.

Detailed Example from Patent Literature

A Chinese patent (CN111315734B) describes a synthetic route to 2-azabicyclo[3.1.1]heptane derivatives, which are structurally related to oxabicyclo[3.1.1]heptane compounds. The patent outlines substitution reactions and salt formation steps applicable to such bicyclic amines.

Research Findings and Methodology Insights

  • Regioselective Diels-Alder Cycloaddition : The reaction between 2-methylfuran and methyl-3-bromopropiolate proceeds with high regioselectivity to form bicyclic intermediates, which can be further transformed into the target compound.

  • Ketal Hydrolysis : Hydrolysis of bicyclic ketal intermediates using hydrochloric acid is an efficient step in the synthesis, outperforming more elaborate methods.

  • Chiral Resolution and Stereoselective Synthesis : Techniques such as enzymatic resolution and stereoselective cyclopropanation have been employed in related bicyclic amine syntheses to obtain optically active compounds.

  • Functional Group Manipulation : The transformation of halides to amines and subsequent salt formation are standard steps in preparing amine hydrochlorides, ensuring purity and stability.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Outcome/Intermediate Reference
1 Diels-Alder Cycloaddition 2-Methylfuran + Methyl-3-bromopropiolate Acid catalyst, controlled temp. Bicyclic ketal intermediate
2 Ketal Hydrolysis Bicyclic ketal intermediate Hydrochloric acid (HCl) Bicyclic ketone or alcohol intermediate
3 Nucleophilic Substitution / Reductive Amination Halide or carbonyl intermediate Methylamine, reducing agent (e.g., NaBH3CN) 4-Methanamine substituted bicyclic compound
4 Salt Formation Free amine Hydrochloric acid This compound

Chemical Reactions Analysis

1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

    Addition: The compound can participate in addition reactions, particularly at the double bonds present in the bicyclic ring system.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting or activating their function. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicyclic Frameworks

The target compound’s bicyclo[3.1.1]heptane system distinguishes it from analogs with alternative ring systems. Key structural differences include:

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) CAS RN Key Features
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride [3.1.1] 1-Me, 2-O, 4-CH2NH2·HCl Not explicitly provided Not explicitly provided Rigid, medium-sized bicyclo system
{1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanamine hydrochloride [2.2.1] 1-Me, 2-O, 4-CH2NH2·HCl 217.70 390815-41-5 Norbornane-like structure; higher ring strain
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine [2.1.1] 1-CH2NH2, 2-O, 4-Me 161.67 (free base) 2138031-00-0 Smaller bicyclohexane system; altered substituent positions
{bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride [4.1.0] 1-CH2NH2·HCl 161.67 2126177-69-1 Bicycloheptene system; planar strain due to fused cyclopropane
1-{2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride [2.2.2] 4-CH2NH2·HCl, 2-O 177.67 2173991-83-6 Larger, more flexible octane-based framework

Sources :

Key Observations:
  • Ring Size and Strain: The [3.1.1] system offers intermediate rigidity compared to the highly strained [2.2.1] (norbornane) and the more flexible [2.2.2] systems.
  • Substituent Positioning : Variations in methyl and oxygen placement (e.g., 1-Me vs. 4-Me) influence electronic and steric properties, affecting reactivity and interactions with biological targets.

Pharmacological and Physicochemical Properties

  • Melting Points : Analogous bicyclic methanamine hydrochlorides, such as [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride, exhibit high melting points (e.g., 268°C ), suggesting similar thermal stability for the target compound.
  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to free bases, a feature critical for drug delivery .
  • Biological Relevance : Bicyclo[3.2.0] systems (e.g., carbapenem antibiotics in ) highlight the importance of strained bicyclic frameworks in antimicrobial activity, though the target compound’s [3.1.1] system remains underexplored.

Biological Activity

1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Information

The compound has the following structural characteristics:

  • Molecular Formula : C7_7H13_{13}NO·HCl
  • SMILES : CC12CC(C1)C(CO2)N
  • InChI : InChI=1S/C7H13NO/c1-7-2-5(3-7)6(8)4-9-7/h5-6H,2-4,8H2_2,1H3_3

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, some preliminary studies and related compounds suggest potential pharmacological effects.

Potential Pharmacological Effects

  • Neurotransmitter Modulation : Compounds similar in structure have shown activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which could imply potential applications in treating mood disorders.
  • Antimicrobial Activity : Some bicyclic compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against certain bacterial strains.

Predicted Collision Cross Section (CCS)

The following table summarizes the predicted CCS for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+128.10700123.0
[M+Na]+150.08894128.5
[M+NH4]+145.13354131.3
[M+K]+166.06288123.1
[M-H]-126.09244121.0

Case Study: Neuroactive Properties

A study on a related bicyclic amine demonstrated significant interaction with serotonin receptors, indicating a potential for mood modulation and anxiety reduction (Source: PubChem).

Case Study: Antimicrobial Activity

Research on bicyclic compounds has shown effectiveness against Gram-positive bacteria, suggesting that this compound may exhibit similar antimicrobial properties (Source: Science.gov).

Research Findings

Recent investigations into bicyclic amines highlight their importance in drug development:

  • Mechanism of Action : Bicyclic amines often interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Therapeutic Applications : Potential applications include treatment for depression, anxiety disorders, and antimicrobial therapies.

Q & A

Q. What are the standard synthetic routes for 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride, and what analytical techniques are used for structural confirmation?

  • Methodological Answer : The synthesis typically involves cyclization reactions (e.g., Diels-Alder for bicyclic framework formation) followed by reductive amination to introduce the amine group. Hydrochloride salt formation is achieved via HCl treatment. Key analytical methods include:
  • NMR spectroscopy : To confirm bicyclic structure and amine proton environments.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • HPLC : To assess purity (>95% required for pharmacological studies) .

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

  • Methodological Answer : The bicyclo[3.1.1]heptane scaffold imposes steric constraints, affecting reaction pathways (e.g., regioselectivity in substitution reactions). The methanamine group enables hydrogen bonding with biological targets (e.g., orexin receptors), while the oxabicyclo oxygen may enhance solubility. Computational modeling (e.g., DFT) can predict steric/electronic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of HCl fumes during synthesis.
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Storage : In airtight glass containers at 2–8°C, away from strong oxidizers (risk of exothermic reactions) .

Advanced Research Questions

Q. How can reaction conditions for the reductive amination step be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent selection : Use methanol/ethanol for better amine solubility; avoid DMSO (may promote side reactions).
  • Catalyst optimization : Test NaBH(OAc)₃ vs. NaBH₃CN for selective reduction under mild pH (4–6).
  • Temperature control : Maintain 0–5°C to minimize over-reduction. Monitor by TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. How can contradictory data regarding the neuroprotective effects of bicyclic amine derivatives be resolved in preclinical studies?

  • Methodological Answer :
  • Orthogonal assays : Compare in vitro (e.g., SH-SY5Y cell viability) and in vivo (murine models of neurodegeneration) results.
  • Dose-response analysis : Test 0.1–100 µM ranges to identify therapeutic vs. toxic thresholds.
  • Mechanistic studies : Use siRNA knockdown to validate target engagement (e.g., NMDA receptor modulation) .

Q. What strategies can be employed to enhance the compound's blood-brain barrier (BBB) permeability for CNS applications?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce fluorine substituents (logP optimization via ClogP calculations).
  • Prodrug design : Convert the amine to a tert-butyl carbamate for passive diffusion, followed by enzymatic cleavage.
  • In silico modeling : Use tools like SwissADME to predict BBB penetration .

Q. How do stereochemical variations in the bicyclic framework impact biological activity?

  • Methodological Answer :
  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column).
  • Pharmacological profiling : Test enantiomers in receptor-binding assays (IC₅₀ comparisons).
  • X-ray crystallography : Resolve absolute configuration and correlate with activity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in zebrafish models?

  • Methodological Answer :
  • Probit analysis : Calculate LC₅₀ values with 95% confidence intervals.
  • ANOVA with post-hoc tests : Compare morphological abnormalities across treatment groups.
  • Time-series modeling : Assess developmental delays using Kaplan-Meier survival curves .

Q. How can researchers validate the compound’s interaction with orexin receptors using biophysical methods?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize OX1R on a CM5 chip; measure binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and ΔG.
  • Cryo-EM : Resolve receptor-ligand complex structures at 3–4 Å resolution .

Q. What experimental controls are essential when assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Negative controls : Incubate compound in PBS (pH 7.4) at 37°C without enzymes.
  • Positive controls : Use known unstable analogs (e.g., ester-containing derivatives).
  • Analytical monitoring : Collect time-point samples for LC-MS/MS analysis (detect degradation products) .

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